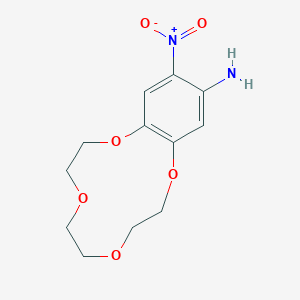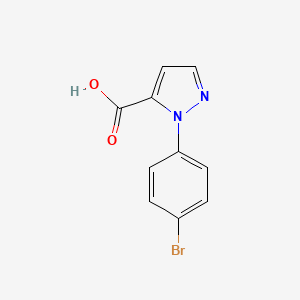
6-Bromo-5-hydroxynicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-hydroxynicotinamide is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of nicotinamide, where the bromine atom is substituted at the 6th position and a hydroxyl group at the 5th position on the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-hydroxynicotinamide typically involves the bromination of 5-hydroxynicotinamide. One common method is the use of pyridinium bromochromate (PBC) in an acetic acid medium. The reaction is carried out by heating the substrate with PBC at 90°C for about 20 minutes . Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-5-hydroxynicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution Reactions: Formation of various substituted nicotinamides.
Oxidation Reactions: Formation of 6-bromo-5-oxonicotinamide.
Reduction Reactions: Formation of 6-bromo-5-aminonicotinamide.
Coupling Reactions: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
6-Bromo-5-hydroxynicotinamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Bromo-5-hydroxynicotinamide is not fully understood. it is believed to interact with molecular targets similar to nicotinamide, such as nicotinic acetylcholine receptors and enzymes involved in NAD+ metabolism. These interactions can modulate cellular processes like energy metabolism, oxidative stress response, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxynicotinamide: Lacks the bromine atom but has similar chemical properties and applications.
5-Bromo-6-hydroxynicotinic Acid: Similar structure but with a carboxylic acid group instead of an amide group.
Nicotinamide: The parent compound without the bromine and hydroxyl substitutions.
Uniqueness
6-Bromo-5-hydroxynicotinamide is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and potential biological activity. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds, making this compound versatile in various chemical and biological contexts .
Propiedades
Fórmula molecular |
C6H5BrN2O2 |
|---|---|
Peso molecular |
217.02 g/mol |
Nombre IUPAC |
6-bromo-5-hydroxypyridine-3-carboxamide |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-4(10)1-3(2-9-5)6(8)11/h1-2,10H,(H2,8,11) |
Clave InChI |
PFJXCFZSYWDJGT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1O)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


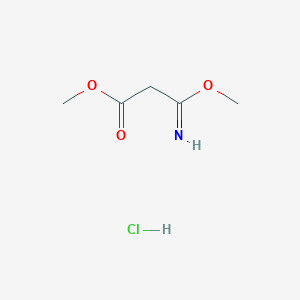

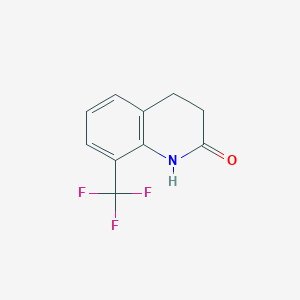
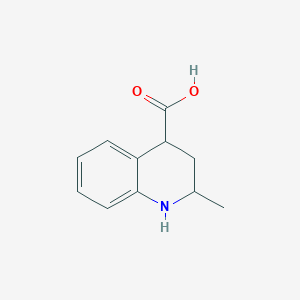
![1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride](/img/structure/B11718310.png)
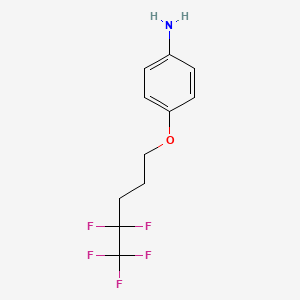
![[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B11718317.png)
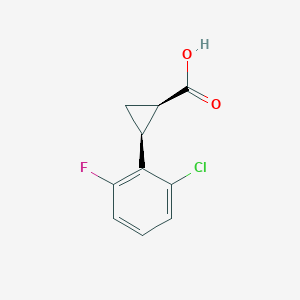

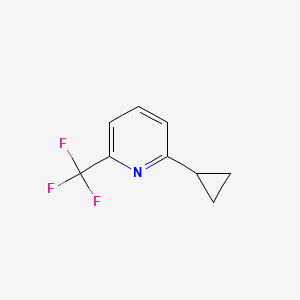
![7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid](/img/structure/B11718349.png)
